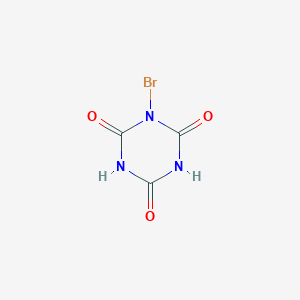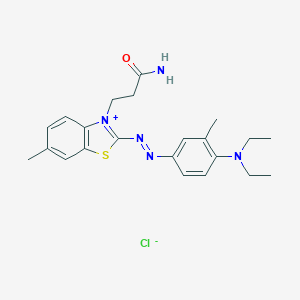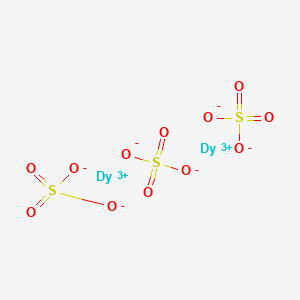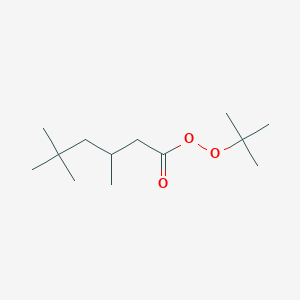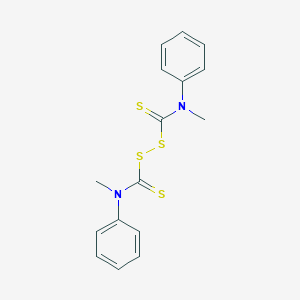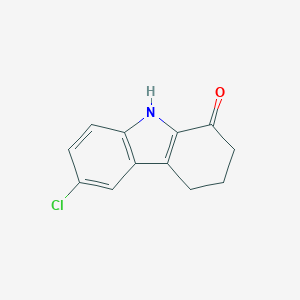
磷酸钇
描述
Yttrium phosphate is an inorganic compound composed of yttrium and phosphate. It is a white, odorless powder that has a wide range of applications, ranging from industrial to medical. Yttrium phosphate is also known as YP, YP2O7, YPO4, and Y2(PO4)3. Yttrium phosphate is used in a variety of industries, such as electronics, optics, and nuclear medicine. It is also used in the production of pharmaceuticals, agricultural products, and in the manufacturing of catalysts. Yttrium phosphate is an important component in the production of glass, ceramics, and pigments.
科学研究应用
- 含钇磷酸盐玻璃已被研究作为处置高放射性核废料的潜在基质。这些玻璃具有优异的化学稳定性、高热膨胀系数和核素储存能力。 研究人员发现,磷酸铁玻璃结构中存在耐水合的 Fe–O–P 键改善了其结构稳定性 .
- 钇基荧光粉在照明技术中发挥着至关重要的作用。 它们被用于紧凑型荧光灯 (CFL)、无汞灯(使用真空紫外氙)、蓝色芯片固态照明 (SSL)、紫外 LED (UV-LED) 和有机 LED (O-LED) .
- 钇对磷具有极高的亲和力。研究人员已探索使用钇改性饮用水处理残渣来高效去除磷。 过量的磷酸盐会导致水体富营养化,而钇有助于缓解这个问题 .
核废料固定化
照明设备
水处理
作用机制
安全和危害
未来方向
Yttrium phosphate has potential applications in the field of nuclear waste immobilization . The study on phosphate glasses and glass-ceramics containing simulated nuclides (yttrium) provides a better understanding of their composition, structures, heat stability, and crystalline behaviors, and it may also accelerate the application of novel iron phosphate glass and glass-ceramics for nuclear waste immobilization .
生化分析
Biochemical Properties
Yttrium phosphate has been found to interact with certain bacteria, such as the strain Mesorhizobium qingshengii J19, which exhibits high resistance to yttrium and has a remarkable yttrium accumulation capacity, particularly in the cell membrane . The interaction between yttrium phosphate and this bacteria leads to the formation of yttrium phosphate biocrystals .
Cellular Effects
Studies have shown that certain bacteria can accumulate yttrium, particularly in the cell membrane . This suggests that yttrium phosphate may have an impact on cellular processes, potentially influencing cell function.
Molecular Mechanism
It has been observed that certain bacteria can accumulate yttrium in their cell membranes, suggesting that yttrium phosphate may interact with biomolecules in the cell membrane .
Temporal Effects in Laboratory Settings
The formation of yttrium phosphate biocrystals by bacteria suggests that yttrium phosphate may have long-term effects on cellular function .
Metabolic Pathways
The ability of certain bacteria to accumulate yttrium in their cell membranes suggests that yttrium phosphate may interact with enzymes or cofactors in these metabolic pathways .
Transport and Distribution
The accumulation of yttrium in the cell membranes of certain bacteria suggests that yttrium phosphate may be transported to the cell membrane .
Subcellular Localization
The accumulation of yttrium in the cell membranes of certain bacteria suggests that yttrium phosphate may be localized in the cell membrane .
属性
| { "Design of the Synthesis Pathway": "Yttrium phosphate can be synthesized by the precipitation method using yttrium nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Yttrium nitrate", "Sodium phosphate"], "Reaction": ["Dissolve yttrium nitrate in water to form a clear solution", "Add sodium phosphate solution to the yttrium nitrate solution under constant stirring", "The pH of the solution should be maintained between 8 and 10 by adding sodium hydroxide solution", "Continue stirring the solution for several hours until the precipitation of yttrium phosphate is complete", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the solid in an oven at 100°C for several hours", "Yttrium phosphate is obtained as a white powder"] } | |
CAS 编号 |
13990-54-0 |
分子式 |
H3O4PY |
分子量 |
186.901 g/mol |
IUPAC 名称 |
phosphoric acid;yttrium |
InChI |
InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI 键 |
KWMKCPAIFULUBU-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Y+3] |
规范 SMILES |
OP(=O)(O)O.[Y] |
其他 CAS 编号 |
13990-54-0 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Yttrium phosphate?
A1: The molecular formula of Yttrium phosphate is YPO4. Its molecular weight is 201.858 g/mol.
Q2: What spectroscopic techniques are used to characterize Yttrium phosphate?
A2: Researchers employ various spectroscopic techniques to characterize Yttrium phosphate, including:
- Powder X-ray Diffraction (XRD): This technique identifies the crystalline phases present and determines lattice parameters. [, , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of YPO4 particles. [, , , ]
- Energy-dispersive X-ray Spectroscopy (EDAX): Coupled with SEM, EDAX helps determine the elemental composition and stoichiometry of YPO4. [, , ]
- Fourier-transform Infrared Spectroscopy (FTIR): FTIR analysis identifies functional groups and confirms the presence of phosphate groups and water molecules. [, , ]
- Raman Spectroscopy: Provides complementary information to FTIR regarding the vibrational modes of the phosphate groups and the influence of dopants on the YPO4 structure. [, ]
- Photoluminescence (PL) Spectroscopy: This technique investigates the luminescent properties of YPO4, especially when doped with rare-earth ions. [, , , , , , ]
- X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the surface chemistry and oxidation states of elements in YPO4. []
Q3: Is Yttrium phosphate chemically compatible with other materials?
A5: Yttrium phosphate exhibits good chemical compatibility with certain materials, particularly at high temperatures. For instance, it demonstrates compatibility with yttrium aluminate (Y3Al5O12) up to at least 1600 °C. [, ] This compatibility makes YPO4 a suitable candidate for use as a weak interface in high-temperature composites. [, ]
Q4: What factors can influence the stability of Yttrium phosphate?
A4: The stability of YPO4 can be influenced by several factors, including:
- pH: Yttrium phosphate exhibits different solubilities and stabilities depending on the pH of the surrounding environment. [, ]
- Temperature: High temperatures can induce phase transformations and affect the stability of YPO4. [, ]
- Presence of Dopants: The incorporation of dopants, especially rare-earth ions, can alter the structural stability, thermal behavior, and chemical durability of YPO4. [, , ]
- Synthesis Method: Different synthesis methods can lead to variations in particle size, morphology, and consequently, the stability of YPO4. [, , , , ]
Q5: What are the potential applications of Yttrium phosphate in biomedicine?
A5: Yttrium phosphate holds promise for various biomedical applications, including:
- Radioimmunotherapy: Yttrium phosphate nanoparticles can be conjugated with targeting ligands for the targeted delivery of radioisotopes (like 90Y) to cancerous tissues. []
- In situ Cancer Radiotherapy: YPO4 microcapsules loaded with β-emitting radioisotopes are being explored for their potential in localized cancer treatment. []
- Bioceramics: Yttrium phosphate, in combination with hydroxyapatite, shows potential for use in machinable bioceramic composites for bone implants. [, ]
Q6: What are the potential applications of Yttrium phosphate in materials science?
A6: Yttrium phosphate's unique properties make it suitable for various materials science applications, including:
- High-temperature Composites: Due to its compatibility with Y3Al5O12, YPO4 is being investigated as a weak interface material in high-temperature composites. [, ]
- Phosphors: Yttrium phosphate doped with rare-earth ions like europium (Eu3+), terbium (Tb3+), and cerium (Ce3+) exhibits luminescent properties, making it suitable for applications in phosphors, LEDs, and display devices. [, , , , , ]
- Cool Coating Applications: Bismuth and vanadium-substituted YPO4 demonstrates potential as an environmentally friendly near-infrared (NIR) reflective pigment for cool coatings, potentially reducing energy consumption for cooling buildings. []
Q7: How is Yttrium phosphate used in analytical chemistry?
A9: Yttrium phosphate is utilized as a coprecipitant for the separation and preconcentration of trace metals from various matrices. [, , , ] This technique allows for the analysis of trace elements in complex samples like crude drugs, nickel chloride, and cobalt sulfate using methods like flame atomic absorption spectrometry (FAAS) and inductively coupled plasma atomic emission spectrometry (ICPAES). [, , , ]
Q8: Are there any computational chemistry studies on Yttrium phosphate?
A10: While the provided research papers don't delve deeply into extensive computational studies on YPO4 itself, some, like the one exploring the langbeinite-type Yttrium phosphate LiCs2Y2(PO4)3, utilize theoretical calculations to investigate properties like electronic band structure and nonlinear-optical coefficients. []
Q9: How does the structure of Yttrium phosphate relate to its activity in different applications?
A9: The structure of YPO4, particularly its surface properties and potential for doping, directly impacts its activity:
- Biomedical Applications: The ability to functionalize YPO4 nanoparticles with biomolecules like biotin for targeted delivery highlights the importance of surface modifications in enhancing its efficacy in applications like radioimmunotherapy. []
- Luminescence: Doping YPO4 with rare-earth ions like Eu3+ and Tb3+ modifies its electronic structure, leading to luminescence. The specific dopant and its concentration affect the emission color and intensity, broadening its application in phosphors and LEDs. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

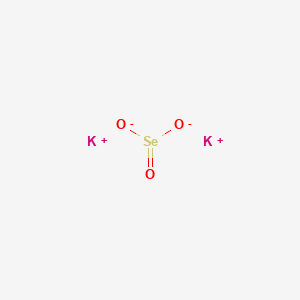
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)


